2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone
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Overview
Description
2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone is an organic compound with the molecular formula C18H12F3NO. It is known for its unique structure, which includes a quinoline ring and a trifluoromethyl-substituted phenyl group.
Scientific Research Applications
2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Material Science: The compound is studied for its electronic properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone typically involves the condensation of 2-quinolinecarboxaldehyde with 4-(trifluoromethyl)benzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Mechanism of Action
The mechanism of action of 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol: Similar structure but with an alcohol group instead of a ketone.
4-Trifluoromethyl-2-anilinoquinoline: Contains a quinoline ring with a trifluoromethyl group and an aniline substituent.
Uniqueness
2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone is unique due to its combination of a quinoline ring and a trifluoromethyl-substituted phenyl group, which imparts distinct electronic and steric properties. These properties make it particularly useful in medicinal chemistry and material science applications .
Properties
IUPAC Name |
2-quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO/c19-18(20,21)14-8-5-13(6-9-14)17(23)11-15-10-7-12-3-1-2-4-16(12)22-15/h1-10H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZKLJWHMBIJEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382363 |
Source
|
Record name | 2-quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
283597-72-8 |
Source
|
Record name | 2-quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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